Dual VEGFR-2/c-Met Kinase Inhibitory Activity: Direct Comparison with Cabozantinib and the Closest Series Analog (VEGFR-2/c-Met-IN-1)
In a direct head-to-head enzymatic assay performed within the same study, VEGFR-2/c-Met-IN-2 (compound 3e) exhibited the highest dual inhibitory activity among all synthesized 3-phenylquinazolin-2,4(1H,3H)-dione derivatives [1]. Against VEGFR-2, compound 3e (IC50 = 83 ± 5 nM) was 1.7-fold more potent than its closest structural analog VEGFR-2/c-Met-IN-1 (compound 3c, IC50 = 138 ± 8 nM), though less potent than cabozantinib (IC50 = 59 ± 3 nM) [1]. Against c-Met, compound 3e (IC50 = 48 ± 3 nM) was 1.5-fold more potent than compound 3c (IC50 = 74 ± 4 nM) and within 1.6-fold of cabozantinib (IC50 = 30 ± 2 nM) [1]. Notably, compound 3d — the only series member with stronger VEGFR-2 inhibition (IC50 = 51 nM) — showed severely attenuated c-Met activity (IC50 = 442 nM), demonstrating that balanced dual potency within this chemotype is not trivial and is compound-specific [1].
| Evidence Dimension | Enzymatic inhibitory activity against recombinant VEGFR-2 and c-Met tyrosine kinases |
|---|---|
| Target Compound Data | VEGFR-2 IC50 = 83 ± 5 nM; c-Met IC50 = 48 ± 3 nM |
| Comparator Or Baseline | VEGFR-2/c-Met-IN-1 (3c): VEGFR-2 IC50 = 138 ± 8 nM, c-Met IC50 = 74 ± 4 nM; Cabozantinib: VEGFR-2 IC50 = 59 ± 3 nM, c-Met IC50 = 30 ± 2 nM; Compound 3d: VEGFR-2 IC50 = 51 ± 3 nM, c-Met IC50 = 442 ± 26 nM |
| Quantified Difference | 1.7-fold more potent VEGFR-2 inhibition vs. 3c; 1.5-fold more potent c-Met inhibition vs. 3c; achieves dual c-Met/VEGFR-2 inhibition ratio of 0.58 (48/83), compared to 0.54 (74/138) for 3c and 0.51 (30/59) for cabozantinib |
| Conditions | In vitro enzymatic assay; recombinant VEGFR-2 and c-Met tyrosine kinases; all compounds tested under identical conditions within the same study (Hassan et al., Sci Rep, 2023) |
Why This Matters
For researchers requiring balanced dual VEGFR-2/c-Met engagement, VEGFR-2/c-Met-IN-2 provides the most potent dual inhibitory profile within its chemotype series, avoiding the severe c-Met potency loss seen in compounds like 3d that achieve strong VEGFR-2 inhibition at the expense of c-Met activity.
- [1] Hassan A, et al. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors: design, synthesis, and biological evaluation. Sci Rep. 2023 Oct 30;13(1):18567. doi: 10.1038/s41598-023-45687-y. PMID: 37903949; PMCID: PMC10616113. Table 3. View Source
